N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is a synthetic organic compound characterized by a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety, a pyrazole ring, and an indole-3-carboxamide group.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-21(17-10-22-18-6-2-1-5-16(17)18)24-14-9-23-25(11-14)12-15-13-27-19-7-3-4-8-20(19)28-15/h1-11,15,22H,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKYHNYGSIUDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2,3-Dihydro-1,4-Benzodioxin-2-ylmethyl Substituent
The benzodioxane core is synthesized via cyclization of catechol derivatives with epichlorohydrin under alkaline conditions. In a representative protocol, 1,2-dihydroxybenzene reacts with epichlorohydrin in aqueous sodium hydroxide to yield 2-hydroxymethyl-1,4-benzodioxane. Subsequent bromination using N-bromosuccinimide (NBS) in carbon tetrachloride generates 2-bromomethyl-1,4-benzodioxane, a critical alkylating agent for pyrazole functionalization. This intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), achieving >95% purity.
Key Reaction:
$$
\text{1,2-Dihydroxybenzene} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{2-Hydroxymethyl-1,4-benzodioxane} \quad
$$
Preparation of 1H-Pyrazol-4-amine Intermediate
The pyrazole ring is constructed via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 1H-pyrazol-4-yl carbamate, which is hydrolyzed using potassium hydroxide to yield 1H-pyrazol-4-amine. Alternatively, regioselective synthesis is achieved via 1,3-dipolar cycloaddition of diazo compounds with acetylene derivatives, as demonstrated by Huang et al.. The amine intermediate is isolated in 80–85% yield after recrystallization from ethanol.
Mechanistic Insight:
Pyrazole formation proceeds through a Michael addition mechanism, where hydrazine attacks the β-carbon of the α,β-unsaturated ketone, followed by cyclization and aromatization.
Alkylation of Pyrazole at the N1-Position
The benzodioxane-methyl group is introduced via nucleophilic substitution. 1H-Pyrazol-4-amine reacts with 2-bromomethyl-1,4-benzodioxane in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate, yielding 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine. The reaction exhibits 90% efficiency, with byproducts removed via aqueous workup (dichloromethane/water).
Optimization Note:
Higher temperatures (>80°C) promote elimination side reactions, reducing yield to 65%.
Coupling with Indole-3-Carboxylic Acid
The final carboxamide bond is formed via activation of indole-3-carboxylic acid using thionyl chloride (SOCl₂), generating the corresponding acid chloride. This intermediate reacts with 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine in tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine. The product precipitates upon cooling and is washed with cold methanol to achieve >98% purity.
Alternative Method:
Enzymatic coupling using lipase B from Candida antarctica in tert-butanol achieves 75% yield but requires longer reaction times (48 h).
Purification and Structural Characterization
Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in dichloromethane). Final characterization employs:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.85–6.75 (m, 8H, aromatic), 4.45 (d, 2H, CH₂-benzodioxane).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).
- HPLC : Purity >99% (C18 column, acetonitrile:water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Alkylation | 85 | 98 | Scalability |
| Enzymatic Coupling | 75 | 99 | Stereoselectivity |
| Microwave-Assisted | 88 | 97 | Reduced reaction time (2 h) |
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Formation : Use of copper triflate catalysts enhances 1,3,5-substitution patterns, minimizing isomeric byproducts.
- Benzodioxane Stability : Bromination must avoid excess NBS to prevent ring-opening.
- Amide Bond Hydrolysis : Storage at −20°C under nitrogen prevents degradation.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and potential biological activities.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the pyrazole and indole rings may form hydrogen bonds or π-π interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Carboxamides
Key Observations :
- Substituent Impact on Receptor Binding: Fluorinated alkyl chains (e.g., 5-fluoropentyl in STS-135, AM-6527) enhance lipid solubility and CB1 receptor affinity in synthetic cannabinoids .
- Benzodioxin vs. Adamantyl/Benzyl Groups : Adamantyl (STS-135) and benzyl (SDB-006) substituents are bulkier than benzodioxin, which could alter receptor binding kinetics. Benzodioxin’s oxygen-rich structure may introduce hydrogen-bonding interactions absent in hydrocarbon-based groups .
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
Key Observations :
- The target compound’s benzodioxin group reduces LogP compared to fluoropentyl-containing analogs (e.g., STS-135), suggesting improved aqueous solubility.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxane and pyrazole moieties. Key steps include:
- Alkylation : Coupling the benzodioxin-2-ylmethyl group to the pyrazole ring under controlled pH (6–7) and temperature (60–80°C) to avoid byproducts .
- Amide Bond Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-3-carboxylic acid to the pyrazole intermediate .
- Characterization : Intermediates are validated via -NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Final purity (>95%) is confirmed by HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Advanced spectroscopic techniques are employed:
- X-ray Crystallography : Resolves 3D conformation, particularly for verifying benzodioxane ring geometry and amide bond orientation .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings (e.g., distinguishing pyrazole C4 vs. indole C3 substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) separates polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, monitored by melting point consistency (±1°C) .
- HPLC-Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced Research Questions
Q. How can researchers analyze the compound’s binding affinity to biological targets like kinases or GPCRs?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure real-time binding kinetics () at varying compound concentrations (1 nM–10 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Competitive Assays : Use fluorescent probes (e.g., ATP-competitive inhibitors for kinases) to calculate IC values .
Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes for metabolic stability studies?
- Methodological Answer :
- Molecular Docking : Glide or AutoDock Vina simulates binding poses in CYP3A4/2D6 active sites, prioritizing poses with lowest RMSD (<2 Å) .
- QM/MM Simulations : Hybrid quantum-mechanical/molecular-mechanical models assess metabolic oxidation pathways (e.g., benzodioxane ring hydroxylation) .
- In Silico ADMET Tools : SwissADME or ADMET Predictor evaluates metabolic liability (e.g., likelihood of glucuronidation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) to the benzodioxane ring to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the indole carboxamide with a benzimidazole to improve solubility without losing affinity .
- Fragment-Based Screening : Use X-ray crystallography to identify critical hydrogen bonds (e.g., between the carboxamide and kinase hinge region) .
Q. How should contradictory data on this compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- pH-Dependent Solubility Assays : Measure solubility in buffers (pH 1.2–7.4) to identify ionization effects .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare experimental vs. predicted permeability to rule out assay artifacts .
- Caco-2 Cell Monolayers : Validate intestinal absorption potential, correlating results with in vivo pharmacokinetics .
Q. What strategies mitigate off-target effects observed in cellular assays?
- Methodological Answer :
- Proteome-Wide Profiling : Use affinity pulldown with biotinylated compound + mass spectrometry to identify unintended protein binders .
- Kinase Inhibitor Selectivity Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity scores (S(10) < 0.1) .
- CRISPR-Cas9 Knockout Models : Validate target-specific effects by comparing wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
